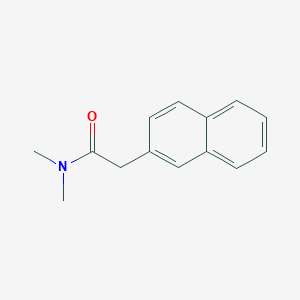![molecular formula C14H16ClNO3 B6635588 2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CCMA, and it is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. CCMA has been found to have anti-inflammatory and analgesic properties, and it has been studied for its potential use in treating a variety of conditions.
Mecanismo De Acción
The mechanism of action of CCMA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting COX enzymes, CCMA may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMA has been found to have anti-inflammatory and analgesic effects in animal models. In one study, CCMA was found to reduce inflammation in rats with induced arthritis. In another study, CCMA was found to reduce pain in mice with induced neuropathic pain. These findings suggest that CCMA may have potential as a treatment for inflammatory and painful conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCMA is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a promising compound for further study. However, one limitation of CCMA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Additionally, more research is needed to determine the optimal dosage and administration of CCMA for different conditions.
Direcciones Futuras
There are several future directions for research on CCMA. One area of interest is the potential use of CCMA in treating conditions such as arthritis and neuropathic pain. Another area of interest is the development of new derivatives of CCMA that may have improved efficacy or reduced side effects. Additionally, more research is needed to understand the mechanism of action of CCMA and its effects on different physiological systems.
Métodos De Síntesis
The synthesis of CCMA involves several steps, including the reaction of 4-chloro-2-methylbenzoic acid with cyclopropylmethylamine to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride to produce the final product, CCMA. The synthesis of CCMA has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
CCMA has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to have anti-inflammatory and analgesic properties, and it has been studied for its potential use in treating conditions such as arthritis, inflammation, and pain.
Propiedades
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-6-11(15)4-5-12(9)14(19)16(8-13(17)18)7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVESXFJPUJKUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)


![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)